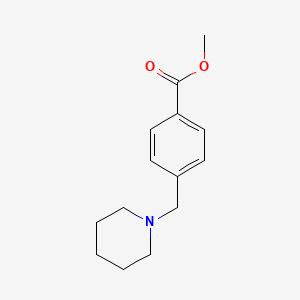

Methyl 4-(piperidin-1-ylmethyl)benzoate

Overview

Description

Methyl 4-(piperidin-1-ylmethyl)benzoate is a chemical compound with the molecular formula C14H19NO2 . It is a solid substance and is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of Methyl 4-(piperidin-1-ylmethyl)benzoate is 233.311 g/mol . Its IUPAC name is methyl 4-(piperidin-1-ylmethyl)benzoate . The SMILES representation of its structure is COC(=O)C1=CC=C(C=C1)CN2CCCCC2 .Physical And Chemical Properties Analysis

Methyl 4-(piperidin-1-ylmethyl)benzoate is a solid substance . It has a molecular weight of 233.311 g/mol . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

- Methyl 4-(piperidin-1-ylmethyl)benzoate and related compounds have been explored in the synthesis of various pharmaceutical intermediates. For instance, a study by Zhuang Wei et al. (2010) discusses the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxybenzoate, an important intermediate in the production of vandetanib, a medication used in cancer treatment (Zhuang Wei et al., 2010).

Potential in Serotonin Receptor Agonist Research

- Research involving benzamide derivatives bearing a piperidin-4-ylmethyl group has shown potential in the development of serotonin 4 (5-HT(4)) receptor agonists. These compounds have been evaluated for their ability to stimulate gastrointestinal motility, a crucial aspect in the treatment of various gastrointestinal disorders (S. Sonda et al., 2003).

Contributions to Coordination Chemistry

- In coordination chemistry, compounds incorporating the piperidin-1-ylmethyl group have been used to synthesize coordination polymers with potential applications in material science. An example is the synthesis of a one-dimensional coordination polymer of nickel(II) with 4′-(imidazol-1-ylmethyl)benzoate anion (Jian Fan et al., 2001).

Potential in Antineoplastic Agents

- Methyl 4-(piperidin-1-ylmethyl)benzoate derivatives have been explored in the context of antineoplastic agents. For instance, the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor currently in trials for chronic myelogenous leukemia, has been studied extensively. This research contributes to our understanding of the metabolism of such compounds in humans (Aishen Gong et al., 2010).

Exploration in Drug Metabolism Studies

- The compound has also been involved in studies focusing on drug metabolism and pharmacokinetics. For example, the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors has been investigated, providing insights into how these compounds are processed in the body (Y. Teffera et al., 2013).

Role in Antiparasitic Activity Research

- Benzoic acid derivatives from Piper species, which include methyl 4-(piperidin-1-ylmethyl)benzoate analogs, have been evaluated for their antiparasitic activity. This research expands our understanding of potential therapeutic applications of these compounds in treating parasitic infections (Ninoska Flores et al., 2008).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

methyl 4-(piperidin-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-7-5-12(6-8-13)11-15-9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUPXUIIYYFQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354798 | |

| Record name | methyl 4-(piperidin-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666602 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-(piperidin-1-ylmethyl)benzoate | |

CAS RN |

68453-37-2 | |

| Record name | methyl 4-(piperidin-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)

![[(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol](/img/structure/B1363285.png)